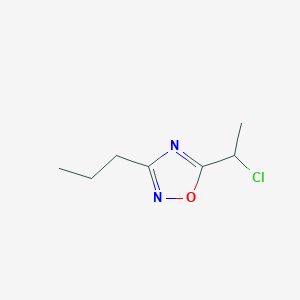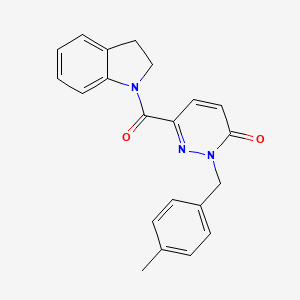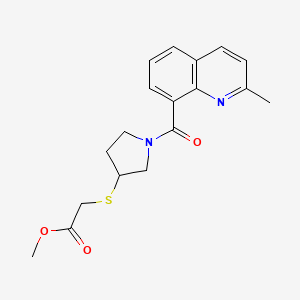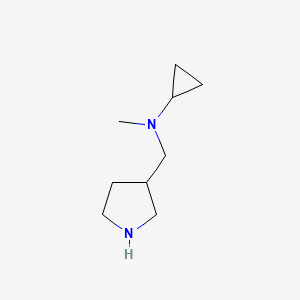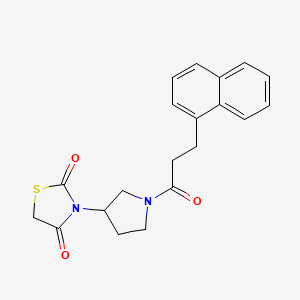
3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound with a molecular formula of C20H20N2O3S and a molecular weight of 368.45
Applications De Recherche Scientifique
3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule with properties such as anticancer, antimicrobial, and anti-inflammatory activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features and biological activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Méthodes De Préparation
The synthesis of 3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the naphthalen-1-yl propanoic acid derivative. This is followed by the formation of the pyrrolidine ring and the subsequent attachment of the thiazolidine-2,4-dione moiety. Common synthetic routes include multicomponent reactions, click chemistry, and the use of catalysts to improve yield and selectivity . Industrial production methods may involve the use of biopolymer-based solid acid catalysts, such as β-cyclodextrin-SO3H, which offer advantages like low toxicity, high yield, and easy isolation .
Analyse Des Réactions Chimiques
3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity and potential biological activity.
Mécanisme D'action
The mechanism of action of 3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to enhance pharmacological properties, potentially interacting with enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to bind to multiple targets, leading to a range of biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(1-(3-(Naphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione include other thiazolidine and pyrrolidine derivatives. These compounds share structural similarities but differ in their specific substituents and biological activities. For example:
Thiazolidine derivatives: Known for their diverse therapeutic activities, including anticancer and antimicrobial properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drug candidates.
Propriétés
IUPAC Name |
3-[1-(3-naphthalen-1-ylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-18(9-8-15-6-3-5-14-4-1-2-7-17(14)15)21-11-10-16(12-21)22-19(24)13-26-20(22)25/h1-7,16H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOMFBYJPMNHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)
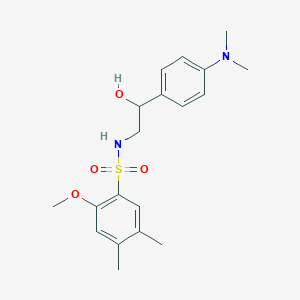
![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)
![4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B2489617.png)
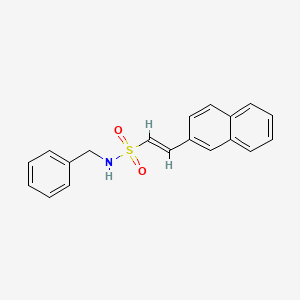
![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2489620.png)

![4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2489623.png)
